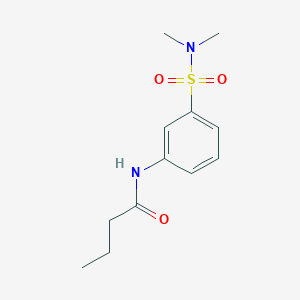
n-(3-(n,n-Dimethylsulfamoyl)phenyl)butyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(3-(n,n-Dimethylsulfamoyl)phenyl)butyramide is an organic compound with the molecular formula C12H18N2O3S This compound is known for its unique chemical structure, which includes a butyramide group attached to a phenyl ring substituted with a dimethylsulfamoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(3-(n,n-Dimethylsulfamoyl)phenyl)butyramide typically involves the reaction of 3-(n,n-Dimethylsulfamoyl)phenylamine with butyric anhydride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
n-(3-(n,n-Dimethylsulfamoyl)phenyl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
n-(3-(n,n-Dimethylsulfamoyl)phenyl)butyramide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of n-(3-(n,n-Dimethylsulfamoyl)phenyl)butyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
相似化合物的比较
Similar Compounds
n-(3-(n,n-Dimethylsulfamoyl)phenyl)acetamide: Similar structure but with an acetamide group instead of a butyramide group.
n-(3-(n,n-Dimethylsulfamoyl)phenyl)propionamide: Similar structure but with a propionamide group.
Uniqueness
n-(3-(n,n-Dimethylsulfamoyl)phenyl)butyramide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butyramide group provides different steric and electronic effects compared to acetamide or propionamide derivatives, potentially leading to unique reactivity and applications.
属性
分子式 |
C12H18N2O3S |
|---|---|
分子量 |
270.35 g/mol |
IUPAC 名称 |
N-[3-(dimethylsulfamoyl)phenyl]butanamide |
InChI |
InChI=1S/C12H18N2O3S/c1-4-6-12(15)13-10-7-5-8-11(9-10)18(16,17)14(2)3/h5,7-9H,4,6H2,1-3H3,(H,13,15) |
InChI 键 |
LUPKIPCBOIFQHX-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)NC1=CC(=CC=C1)S(=O)(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


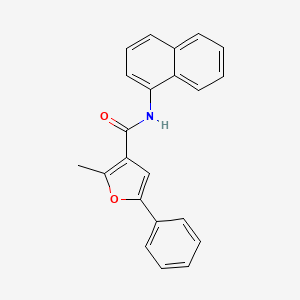
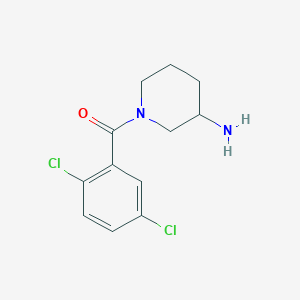
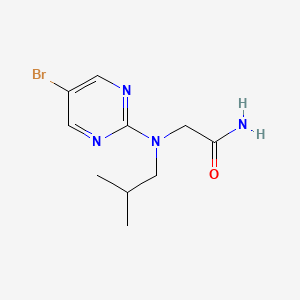
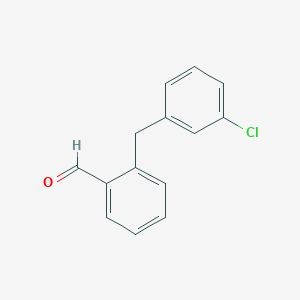
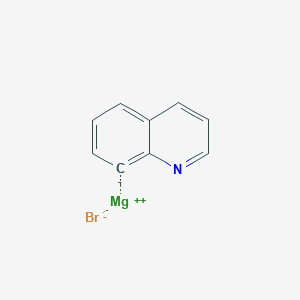
![(1R,2R)-1,2-bis[3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B14899977.png)
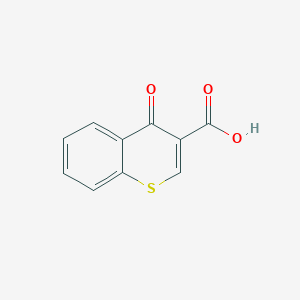
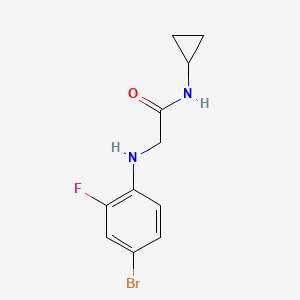

![2-(3-Aminopentan-3-yl)-3,5,6,7,8,9-hexahydro-4h-cyclohepta[d]pyrimidin-4-one](/img/structure/B14900014.png)
![tert-Butyl (4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate](/img/structure/B14900025.png)
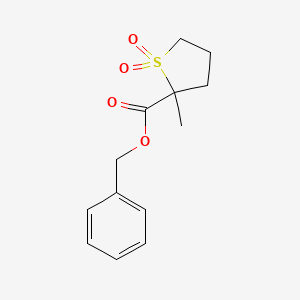

![9-(3-ethylphenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14900061.png)
